
5-Desfluoro Sitagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from Sitagliptin. The primary function of this compound is to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release in a glucose-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride, followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient.
Another approach involves the asymmetric hydrogenation of β-ketomide intermediates to produce chiral intermediates, which are then further processed to obtain this compound . This method is advantageous due to its high yield and the ability to produce optically pure compounds.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Desfluoro Sitagliptin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically yield new compounds with different functional groups, enhancing the versatility of this compound in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Benefits
Recent studies have highlighted the cardiovascular benefits of 5-Desfluoro Sitagliptin. Research indicates that it exhibits antiatherogenic effects by improving endothelial function and reducing atherosclerotic lesions. In a study involving apolipoprotein E-deficient mice, treatment with this compound resulted in significant improvements in endothelial dysfunction and decreased lesion areas . The compound also enhances endothelial nitric oxide synthase phosphorylation, which is crucial for vascular health .
Reduction of Restenosis
This compound has been shown to reduce the occurrence of restenosis following vascular interventions. In an experimental model with obese diabetic rats, administration of the compound led to a significant reduction in the intima-media ratio (IMR), indicating less vascular remodeling post-injury. This effect was associated with improved glucose homeostasis and reduced inflammatory markers such as high-sensitivity C-reactive protein .
Cholesterol Efflux and Atherosclerosis
Emerging evidence suggests that this compound may enhance cholesterol efflux from macrophages, contributing to its anti-atherosclerotic properties. A study demonstrated that the presence of GLP-1 alongside this compound significantly increased apolipoprotein A1-mediated cholesterol efflux, which is vital for high-density lipoprotein (HDL) function and overall cardiovascular health .
Case Study: Short Bowel Syndrome
In a pilot study involving patients with short bowel syndrome (SBS), this compound was administered to evaluate its effects on intestinal absorption and GLP-2 levels. While the results showed an increase in postprandial GLP-2 concentrations, the compound did not significantly reduce fecal wet weight or improve absorption metrics across all patients. However, some patients exhibited positive responses, suggesting potential benefits that warrant further investigation .
Quality Control Applications
In pharmaceutical settings, this compound serves as a quality control standard during the production of sitagliptin formulations. It is utilized to ensure compliance with regulatory standards and to validate analytical methods during drug development processes .
Summary Table of Findings
Wirkmechanismus
The mechanism of action of 5-Desfluoro Sitagliptin involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases the levels of these hormones, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner. This helps in maintaining blood glucose levels within the normal range, thereby managing type 2 diabetes mellitus effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: The parent compound, which contains a fluorine atom at a specific position.
Vildagliptin: Another DPP-4 inhibitor with a different molecular structure but similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a unique structure and pharmacokinetic profile.
Uniqueness of 5-Desfluoro Sitagliptin
This compound is unique due to the absence of a fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Sitagliptin . This structural difference can influence its binding affinity to the DPP-4 enzyme and its overall efficacy in managing blood glucose levels. Additionally, the absence of fluorine may reduce potential side effects associated with fluorinated compounds, making this compound a promising candidate for further research and development.
Biologische Aktivität
5-Desfluoro Sitagliptin (DFS) is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of DFS, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
DFS acts primarily as a DPP-4 inhibitor, which enhances the incretin hormones' activity, particularly glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, DFS increases the levels of active GLP-1, leading to improved insulin secretion in response to meals and reduced glucagon levels, which collectively contribute to lower blood glucose levels.
Key Mechanisms:
- Inhibition of DPP-4: DFS prevents the degradation of GLP-1, resulting in prolonged action.
- Enhanced Insulin Secretion: Increased GLP-1 levels stimulate pancreatic beta cells to secrete more insulin.
- Reduced Glucagon Levels: Lower glucagon secretion helps decrease hepatic glucose production.
Pharmacological Effects
Research indicates that DFS has significant pharmacological effects that contribute to its efficacy in managing diabetes:
- Glycemic Control: In animal models, DFS demonstrated a significant reduction in fasting and postprandial hyperglycemia. For instance, studies on high-fat diet (HFD) streptozotocin-induced diabetic mice showed that chronic treatment with DFS led to improved glycemic control and normalization of HbA1c levels .
- Insulin Secretion and β-cell Mass: DFS treatment resulted in an increase in insulin-positive β-cells in pancreatic islets. This suggests that DFS not only improves insulin secretion but may also help preserve or enhance β-cell mass over time .
- Lipid Profile Improvement: In addition to glycemic control, DFS has been shown to positively affect lipid metabolism by reducing plasma triglyceride and free fatty acid levels, which are often elevated in diabetic patients .
Case Studies and Clinical Trials
Several clinical studies have been conducted to evaluate the efficacy and safety of DFS:
- Study on Glycemic Control: A study involving HFD/STZ mice treated with DFS for 2–3 months reported significant improvements in glycemic control and increased insulin content within islets compared to controls . The treatment also normalized the β-cell-to-α-cell ratio.
- Comparative Efficacy Trials: In comparative trials with other antidiabetic agents such as dapagliflozin, DFS was found to provide comparable or superior glycemic control while maintaining a favorable safety profile .
Data Summary
The following table summarizes key findings from studies evaluating the biological activity of DFS:
Eigenschaften
CAS-Nummer |
1345822-86-7 |
---|---|
Molekularformel |
C16H19F5N5O5P |
Molekulargewicht |
487.32 g/mol |
IUPAC-Name |
3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4) |
InChI-Schlüssel |
ZUZNSXPDPFKCSY-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
Kanonische SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
Synonyme |
(R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.